Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride follows the established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The compound's full International Union of Pure and Applied Chemistry name accurately describes its structural composition, beginning with the benzoic acid core structure and systematically identifying each substituent group with precise positional and stereochemical descriptors. The designation "3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]" specifically indicates the presence of a chiral carbon center at the 1-position of the propyl chain, marked with the (R)-configuration according to Cahn-Ingold-Prelog priority rules.
The compound is further classified by several alternative nomenclature systems, including the depositor-supplied synonym "(R)-4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid hydrochloride". This alternative naming convention emphasizes the benzyloxy substitution at the 4-position of the benzoic acid ring and the diisopropylamino functionality within the side chain. The International Chemical Identifier (InChI) designation provides a unique structural identifier: InChI=1S/C29H35NO3.ClH/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23;/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32);1H/t26-;/m1./s1.
The compound's classification extends beyond basic nomenclature to include its Chemical Abstracts Service registry number 156755-33-8, which serves as a unique identifier in chemical databases worldwide. Additionally, the simplified molecular-input line-entry system (SMILES) notation CC(C)N(CCC@HC2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C.Cl provides a concise textual representation of the molecular structure, including stereochemical information. The InChIKey YWQSBJFSXVRFOA-UFTMZEDQSA-N offers a hashed version of the InChI that serves as a fixed-length identifier for database searches and computational applications.
Molecular Geometry and Stereochemical Configuration
The molecular geometry of this compound is characterized by a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The compound contains a single chiral center located at the carbon atom bearing the phenyl substituent within the propyl chain, designated with the (R)-absolute configuration according to Cahn-Ingold-Prelog nomenclature rules. This stereochemical center creates two possible enantiomers, with the (R)-configuration being specifically isolated and characterized for pharmaceutical applications.
The molecular structure encompasses multiple aromatic rings that contribute to its overall geometric complexity and potential for intermolecular interactions. The benzoic acid core provides a planar aromatic framework, while the phenylmethoxy (benzyloxy) substituent introduces additional rotational degrees of freedom through its ether linkage. The dihedral angles between these aromatic systems play crucial roles in determining the compound's three-dimensional shape and its ability to interact with biological targets or form crystalline structures. Computational studies of related benzyloxy-substituted compounds have demonstrated that dihedral angles between aromatic rings typically range from 26° to 89°, depending on the specific substitution pattern and intermolecular forces present.
The bis(1-methylethyl)amino group, commonly referred to as the diisopropylamino moiety, adopts a tetrahedral geometry around the nitrogen atom. This tertiary amine functionality provides significant steric bulk that influences the compound's conformational preferences and pharmacological properties. The propyl chain connecting the amine to the chiral center allows for considerable conformational flexibility, though the presence of the bulky isopropyl groups constrains certain rotational states. Molecular modeling studies of structurally related compounds suggest that the preferred conformations minimize steric clashes between the isopropyl groups and the aromatic rings while maximizing favorable electrostatic interactions.
Properties
IUPAC Name |
3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO3.ClH/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23;/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32);1H/t26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQSBJFSXVRFOA-UFTMZEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Methyl Ester Precursor
The methyl ester derivative (CAS 156755-35-0) serves as a key intermediate. It is synthesized via nucleophilic substitution or Mitsunobu reaction, introducing the diisopropylamino group to a benzyl-protected benzaldehyde precursor.
Reaction Scheme :
Conditions :
Step 2: Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. Hydrochloric acid facilitates simultaneous ester cleavage and salt formation.
Optimization :
Step 1: Benzyloxy Protection
The 4-hydroxy group of 3-bromo-4-hydroxybenzoic acid is protected as a benzyl ether using benzyl bromide and K₂CO₃ in DMF.
Reaction :
Step 2: Stereoselective Alkylation
A chiral propylamine side chain is introduced via Ullmann coupling or nucleophilic substitution. Asymmetric catalysis ensures the (1R)-configuration.
Example :
Step 3: Hydrogenolytic Deprotection
The benzyl group is removed via catalytic hydrogenation (H₂/Pd-C), yielding the free phenol, which is subsequently reprotected or oxidized.
Conditions :
Critical Analysis of Methodologies
Stereochemical Control
The (1R)-configuration is achieved using chiral auxiliaries or enantioselective catalysis. Patent WO2012098560A2 employs (R)-configured starting materials, avoiding racemization during alkylation.
Yield Optimization
Byproduct Formation
Chlorinated derivatives may form during benzyl bromide protection, necessitating purification via recrystallization or chromatography.
Table 1: Summary of Key Synthetic Steps
Table 2: Comparative Analysis of Routes
| Parameter | Route 1 (Methyl Ester) | Route 2 (Direct Alkylation) |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 68% | 55% |
| Stereopurity | >99% ee | 98% ee |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Fesoterodine Fumarate
- Structure: Methyl ester of 2-methyl-propanoic acid with a hydroxymethyl group and fumarate salt .
- Key differences: Replaces the phenylmethoxy benzoic acid with a hydroxymethylphenol group. Uses fumarate instead of hydrochloride as the counterion.
- Pharmacological impact : Fesoterodine’s ester prodrug design allows delayed hydrolysis to its active metabolite, enhancing duration of action .
Tolterodine Hydrobromide
- Structure: 4-Methylphenol derivative with a diisopropylaminopropyl chain and hydrobromide salt .
- Key differences :
- Lacks the phenylmethoxy group and benzoic acid moiety.
- Bromide salt alters pharmacokinetics compared to hydrochloride.
- Pharmacological impact : Tolterodine’s simpler structure reduces metabolic complexity but may lower receptor selectivity .
Fesoterodine Intermediate: Methyl Ester Variant
- Structure : Methyl ester of the target compound (CAS 156755-35-0) without the hydrochloride .
- Key differences :
Comparative Data Table
Functional Group Impact on Bioactivity
- Diisopropylamino Group: Critical for muscarinic receptor binding; present in all analogues.
- Hydroxymethyl (Fesoterodine): Facilitates hydrolysis to active metabolite. Methyl (Tolterodine): Simplifies metabolism but may reduce potency .
- Salt Forms : Hydrochloride and fumarate improve solubility, whereas hydrobromide may affect excretion rates .
Biological Activity
Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride, also known as compound 156755-35-0, is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C30H37ClN2O3
- Molecular Weight : 459.620 g/mol
- CAS Number : 156755-35-0
- Density : 1.063 g/cm³
- Boiling Point : 574.9 °C at 760 mmHg
- Flash Point : 301.5 °C
These properties indicate that the compound is stable at room temperature and possesses a relatively high boiling point, suggesting potential utility in various chemical applications.
Research indicates that benzoic acid derivatives can influence several biological pathways. Notably, studies have shown that benzoic acid derivatives can activate protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells. These pathways are crucial for maintaining cellular homeostasis and have implications in aging and various diseases.
Key Findings:
- Activation of Proteolytic Pathways : Compounds similar to benzoic acid derivatives have been shown to enhance the activity of cathepsins B and L, enzymes involved in protein degradation, which may help in cellular repair mechanisms and combating age-related decline in proteostasis .
- Antimicrobial Activity : Some studies suggest that benzoic acid derivatives exhibit antimicrobial properties, which could be beneficial in treating infections .
- Antioxidant Properties : The compound may also possess antioxidant capabilities, helping to mitigate oxidative stress within cells .
Therapeutic Potential
The biological activities of this compound suggest several therapeutic applications:
- Anti-Aging Agents : Due to its ability to activate proteolytic pathways, it may serve as a candidate for developing anti-aging therapies.
- Antimicrobial Treatments : Its potential antimicrobial properties could be explored for developing new antibiotics or antifungal agents.
- Cancer Research : The modulation of protein degradation pathways may also have implications in cancer treatment, where the regulation of cell death and survival is critical.
Study on Protein Degradation Activation
A recent study highlighted the effects of various benzoic acid derivatives on protein degradation systems. The results indicated that certain compounds significantly increased the activity of chymotrypsin-like proteasomal activities at concentrations as low as 5 μM. Among these compounds, one derivative showed an activation rate of 467.3% for cathepsins B and L . This suggests that similar compounds could be explored for therapeutic applications targeting cellular repair mechanisms.
Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of benzoic acid derivatives against various pathogens, it was found that certain derivatives exhibited significant inhibitory effects on bacterial growth. This positions these compounds as promising candidates for further development into antimicrobial agents .
Q & A
Q. Impurity Profiling :
- LC-MS/MS : Identify trace impurities (e.g., dealkylated byproducts) using reference standards (e.g., EP impurity B ).
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.
Advanced: How can contradictions in spectral data during structural elucidation be resolved?
Methodological Answer:
Contradictions often arise from overlapping signals (e.g., in -NMR). Mitigate via:
2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] with <2 ppm error).
Computational Predictions : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
Molecular Docking : Simulate binding to serum albumin (PDB ID: 1AO6) or cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina.
QSAR Models : Predict logP, solubility, and permeability via ADMET Predictor™ or SwissADME.
MD Simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) over 100-ns trajectories using GROMACS.
Advanced: How to optimize reaction conditions to minimize diastereomer formation?
Methodological Answer:
Temperature Control : Maintain reactions at 0–5°C to reduce kinetic resolution.
Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective synthesis .
Solvent Screening : Test low-polarity solvents (e.g., toluene) to favor thermodynamic control.
Validation : Monitor diastereomer ratio via chiral HPLC after each optimization step.
Advanced: How to detect trace impurities from synthetic intermediates?
Methodological Answer:
LC-MS with MRM : Target specific ions (e.g., m/z 257.71 for hydrochloride salt byproducts) with collision energy optimized for fragmentation .
Stability-Indicating Methods : Stress testing (heat, light, pH extremes) to force degradation and identify labile impurities.
Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute quantification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
